molecular formula C9H12N2O4 B094011 Diethyl 1H-imidazole-4,5-dicarboxylate CAS No. 1080-79-1

Diethyl 1H-imidazole-4,5-dicarboxylate

Cat. No.: B094011
CAS No.: 1080-79-1
M. Wt: 212.2 g/mol
InChI Key: NQKKUSLBNWTXQI-UHFFFAOYSA-N
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Description

Diethyl 1H-imidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKUSLBNWTXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325639
Record name Diethyl 1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-79-1
Record name 1080-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1H-imidazole-4,5-dicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Diethyl 1H-imidazole-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's fundamental chemical and physical characteristics, with a focus on its basicity, supported by experimental protocols for its determination.

Core Concepts: Understanding the Basicity of Imidazole Derivatives

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom at position 3 of the imidazole ring. This nitrogen can accept a proton, forming a resonance-stabilized imidazolium cation. The availability of this lone pair and the stability of the resulting conjugate acid are key determinants of the compound's basic strength.

However, the presence of two electron-withdrawing ethyl carboxylate groups at positions 4 and 5 significantly influences the electron density of the imidazole ring. These groups pull electron density away from the ring through the inductive effect, thereby reducing the availability of the lone pair on the N-3 nitrogen for protonation. This deactivating effect is expected to make this compound a weaker base compared to the parent imidazole molecule. Imidazole itself is amphoteric, meaning it can act as both an acid and a base. The pKa for the imidazolium ion is approximately 6.95, while the pKa for the proton on N-1 is around 14.5.[1]

Quantitative Data Summary

A compilation of the known quantitative data for this compound and a closely related analogue, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is presented below for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1080-79-1N/A
Molecular FormulaC₉H₁₂N₂O₄N/A
Molecular Weight212.20 g/mol N/A
Melting Point210-216 °C[2]
Boiling Point (Predicted)357.9 ± 22.0 °C[2]
Density (Predicted)1.249 ± 0.06 g/cm³[2]
pKa (Predicted)8.70 ± 0.10[2]
Storage TemperatureRoom Temperature[2]

Table 2: Physicochemical Properties of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

PropertyValueSource
CAS Number144689-94-1N/A
Molecular FormulaC₁₂H₁₈N₂O₄N/A
Molecular Weight254.28 g/mol N/A
Physical FormCrystal - PowderN/A
ColorSlightly pale yellow - YellowN/A
Purity95%N/A
Storage TemperatureRoom TemperatureN/A

Experimental Protocols for Basicity Determination

The basicity of this compound, quantified by its pKa value, can be experimentally determined using several established methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.

Potentiometric Titration

This method involves the gradual addition of a standardized acid solution to a solution of the imidazole derivative and monitoring the corresponding change in pH. The pKa value is determined from the inflection point of the resulting titration curve.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.

  • Data Analysis: Continue the titration until the pH changes become minimal after passing the equivalence point. Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or the first and second derivatives of the titration curve can be used for a more precise determination of the equivalence point.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

  • This compound

  • Buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Preparation of Sample Solutions: Prepare a series of solutions with the same concentration of the imidazole derivative but in different buffer solutions covering the desired pH range.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each sample solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation.

Visualizations

Logical Workflow for the Synthesis of this compound

The synthesis of the imidazole core can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or an ammonium salt. This can be adapted for the synthesis of the title compound.

G cluster_start Starting Materials Diethyl oxalacetate Diethyl oxalacetate Reaction Reaction Diethyl oxalacetate->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Ammonium acetate Ammonium acetate Ammonium acetate->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product This compound Purification->Final Product

Caption: A logical workflow for the synthesis of this compound.

Protonation Equilibrium of this compound

The basicity of the molecule is defined by the equilibrium between the neutral and protonated forms.

Caption: Protonation equilibrium of the imidazole ring.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. The predicted pKa suggests it is a moderately basic compound, with its basicity being attenuated by the presence of electron-withdrawing ester groups. The provided experimental protocols offer robust methods for the empirical determination of its pKa, which is a critical parameter for researchers in drug discovery and materials science. The visualizations offer a clear representation of a potential synthetic route and the fundamental protonation equilibrium that governs its basic character. Further experimental validation of the predicted properties is encouraged to fully characterize this versatile molecule.

References

A Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole class of heterocyclic molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a summary of the available information on this compound, including its chemical properties and a general overview of its synthetic context.

It is important to note that while the imidazole scaffold is of great interest, detailed experimental protocols and in-depth biological studies for this compound specifically are not extensively available in the public domain. Much of the detailed research has been focused on substituted analogues, such as Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are primarily based on predictions and supplier data.

PropertyValueReference
CAS Number 1080-79-1[4]
Molecular Formula C₉H₁₂N₂O₄[4]
Molecular Weight 212.2 g/mol [4]
Melting Point 210-216 °C[4]
Boiling Point 357.9 ± 22.0 °C (Predicted)[4]
Density 1.249 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.70 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in dry[4]

Synthesis and Experimental Protocols

A notable synthesis for a related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, involves the reaction of Diethyl 2-chloro-3-oxosuccinate with Butyramidinium chloride in the presence of a base like triethylamine in ethanol.[5] The reaction mixture is typically stirred at room temperature and then heated to facilitate the condensation and cyclization.[5]

General Synthetic Workflow for Imidazole-4,5-dicarboxylates

The following diagram illustrates a generalized workflow for the synthesis of imidazole-4,5-dicarboxylate derivatives, based on common organic chemistry principles and published syntheses of related compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dicarbonyl Dicarbonyl Compound (e.g., Diethyl 2-chloro-3-oxosuccinate) Condensation Condensation & Cyclization Solvent: Ethanol Base: Triethylamine Dicarbonyl->Condensation Amidine Amidine Derivative (e.g., Butyramidinium chloride) Amidine->Condensation Imidazole This compound (or derivative) Condensation->Imidazole

Generalized synthesis workflow for imidazole-4,5-dicarboxylates.

Biological Significance and Potential Applications

While specific biological data for this compound is limited, the broader class of imidazole derivatives is well-established for its diverse pharmacological activities.[1][2][3] The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.

Potential areas of research and application for this compound could include:

  • Antimicrobial Agent Development: Imidazole derivatives are known to exhibit antibacterial and antifungal properties.[2]

  • Anti-inflammatory Research: Certain imidazole-containing compounds have demonstrated potent anti-inflammatory effects.[1]

  • Anticancer Drug Discovery: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are a continuous area of investigation.[6]

  • Intermediate for Pharmaceutical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex, biologically active molecules.[7] For instance, the related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist.[5]

Signaling Pathways

There is no specific information available in the reviewed literature detailing the interaction of this compound with any particular signaling pathways. Research into the biological activity of this specific compound would be required to elucidate its mechanism of action and potential molecular targets.

The general workflow for investigating the biological activity and signaling pathway involvement of a novel imidazole derivative is depicted below.

G Start Synthesized Diethyl 1H-imidazole-4,5-dicarboxylate Screening In vitro Biological Screening (e.g., antimicrobial, cytotoxicity assays) Start->Screening Hit Identification of Biological 'Hit' Screening->Hit MoA Mechanism of Action Studies (e.g., target identification) Hit->MoA Active End No Further Investigation Hit->End Inactive Pathway Signaling Pathway Analysis (e.g., Western blot, reporter assays) MoA->Pathway Lead Lead Compound for Further Development Pathway->Lead

Logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, the well-documented biological significance of the imidazole core suggests that it could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical reactivity, biological activity, and potential applications.

References

An In-depth Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and potential applications of Diethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 1080-79-1), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Identification

This compound is a disubstituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The core imidazole ring is functionalized with two diethyl carboxylate groups at the 4 and 5 positions.

Chemical Structure:

Caption: 2D representation of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 1080-79-1[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₂N₂O₄[1][3]
Molecular Weight 212.20 g/mol [2][3]
InChI Key NQKKUSLBNWTXQI-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=C(N=CN1)C(=O)OCC

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, a combination of reported and predicted values is presented below.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[1]Sigma-Aldrich[1]
Melting Point 210-216 °CChemdad[4]
Boiling Point (Predicted) 357.9 ± 22.0 °CChemdad[4]
Density (Predicted) 1.249 ± 0.06 g/cm³Chemdad[4]
pKa (Predicted) 8.70 ± 0.10Chemdad[4]
Storage Temperature Room Temperature[1]Sigma-Aldrich[1], BLD Pharm

Table 3: Predicted Spectroscopic Data

SpectroscopyPredicted Peaks/Signals
¹H NMR Signals corresponding to the imidazole ring proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.
¹³C NMR Resonances for the imidazole ring carbons, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the imidazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for esters and imidazoles.

Experimental Protocols

Proposed Synthesis of this compound:

G start Start: 1H-imidazole-4,5-dicarboxylic acid and Ethanol reagents Add Sulfuric Acid (catalyst) start->reagents reaction Reflux the mixture reagents->reaction workup Neutralize with sodium bicarbonate solution reaction->workup extraction Extract with ethyl acetate workup->extraction drying Dry organic layer over anhydrous sodium sulfate extraction->drying purification Purify by column chromatography drying->purification end_product End Product: this compound purification->end_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Development and Signaling Pathways

Direct evidence of this compound's involvement in specific signaling pathways is not documented. However, the imidazole core is a crucial pharmacophore found in a wide array of biologically active compounds. Imidazole-containing molecules are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The primary role of this compound in drug development is likely as a versatile chemical intermediate. Its two ester functionalities provide reactive sites for further molecular elaboration, allowing for the synthesis of more complex imidazole derivatives. These derivatives can be designed to interact with various biological targets.

G start This compound modification Chemical Modification (e.g., amidation, reduction, N-alkylation) start->modification derivatives Novel Imidazole Derivatives modification->derivatives screening Biological Screening derivatives->screening active_compounds Identification of Biologically Active Compounds screening->active_compounds

Caption: Logical workflow for the utilization in drug discovery.

The imidazole moiety's ability to act as a proton donor and acceptor, and to coordinate with metal ions, is fundamental to the biological activity of many imidazole-containing drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Safety and Handling

Table 4: Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For full safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 1080-79-1). This document includes key quantitative data, a detailed experimental synthesis protocol, and predicted spectroscopic data to support research and development activities.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic compound. Its core structure features an imidazole ring substituted with two ethyl carboxylate groups. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.

Physical Properties

The known and predicted physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄--INVALID-LINK--
Molecular Weight 212.20 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point 210-216 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted) 357.9 ± 22.0 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Density (Predicted) 1.249 ± 0.06 g/cm³--INVALID-LINK--, --INVALID-LINK--
pKa (Predicted) 8.70 ± 0.10--INVALID-LINK--, --INVALID-LINK--
Storage Temperature Room Temperature (Sealed in dry environment)--INVALID-LINK--, --INVALID-LINK--
Chemical Identification
IdentifierValue
IUPAC Name This compound
CAS Number 1080-79-1
InChI 1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)[1]
InChI Key NQKKUSLBNWTXQI-UHFFFAOYSA-N[1]

Experimental Synthesis Protocol

The following protocol describes the synthesis of this compound from Diethyl L-(+)-tartrate.

Materials and Reagents:
  • Diethyl L-(+)-tartrate

  • Ethyl acetate

  • 1,3-Dibromo-5,5-dimethylhydantoin

  • Acetic acid

  • 36% Aqueous formaldehyde solution

  • Ammonium acetate

  • 5N Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:
  • Reaction Setup: Dissolve Diethyl L-(+)-tartrate (2.0 g) in ethyl acetate (34.2 ml).

  • Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) to the solution and stir the reaction mixture for 3 hours at room temperature.

  • Addition of Reagents: Add acetic acid (17 ml) to the reaction mixture. Subsequently, slowly add 36% aqueous formaldehyde solution (3.45 ml) while cooling the mixture in an ice bath to maintain an internal temperature at or below 10°C.

  • Formation of Imidazole Ring: Add ammonium acetate (17.2 g) under the same temperature conditions.

  • Reaction Progression: Stir the reaction solution at room temperature for 30 minutes, then warm it to 50°C and continue stirring for 3 hours.

  • Work-up and Extraction: After the reaction is complete, add 5N sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Analysis: Dry the combined organic layers with anhydrous magnesium sulfate. The resulting ethyl acetate solution containing the product can be quantitatively analyzed by HPLC. This procedure yields approximately 1.24 g (60%) of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Bromination cluster_reagents Reagent Addition cluster_reaction2 Imidazole Ring Formation cluster_workup Work-up and Isolation A Diethyl L-(+)-tartrate D Dissolve A in B A->D B Ethyl acetate B->D C 1,3-Dibromo-5,5- dimethylhydantoin E Add C and stir at RT for 3h C->E D->E I Add F, then G (≤10°C) E->I F Acetic acid F->I G Formaldehyde (aq) G->I H Ammonium acetate J Add H (≤10°C) H->J I->J K Stir at RT (30 min), then 50°C (3h) J->K L Add 5N NaOH K->L M Extract with Ethyl Acetate L->M N Combine organic layers M->N O Dry with MgSO4 N->O P Product in Ethyl Acetate (for HPLC analysis) O->P

Synthesis of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum
Chemical Shift (ppm)MultiplicityAssignment
~8.0s1H, C2-H
~4.3q4H, -CH₂-CH₃
~1.3t6H, -CH₂-CH₃
Predicted ¹³C NMR Spectrum
Chemical Shift (ppm)Assignment
~163C=O (ester)
~138C2
~128C4/C5
~61-CH₂-CH₃
~14-CH₂-CH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1730-1700C=O stretch (ester)
1550-1450C=C and C=N stretch (imidazole ring)
1250-1000C-O stretch (ester)
Predicted Mass Spectrum
m/zFragmentation
212[M]⁺ (Molecular Ion)
184[M - C₂H₄]⁺
167[M - OC₂H₅]⁺
139[M - COOC₂H₅]⁺
111[M - 2 x COOC₂H₅]⁺

References

Diethyl 1H-imidazole-4,5-dicarboxylate solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Diethyl 1H-imidazole-4,5-dicarboxylate: Synthesis, and Physicochemical Properties

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and an analysis of its chemical properties.

Data Presentation: Physicochemical Properties

PropertyValueReference/Note
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Appearance Solid
Qualitative Solubility Soluble in dichloromethane (CH₂Cl₂). Imidazoles are generally soluble in polar solvents.[1][2]Inferred from extraction solvent used in synthesis protocols. General solubility of the imidazole class of compounds.[1][2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the esterification of imidazole-4,5-dicarboxylic acid. The following protocol is adapted from established literature.

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • 0.1M Ammonium Bicarbonate (NH₄HCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • Combine imidazole-4,5-dicarboxylic acid with an excess of absolute ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the mixture to act as a catalyst.

  • Reflux the reaction mixture under a nitrogen atmosphere for 48 hours.

  • After cooling, evaporate the ethanol using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium carbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash them with a 0.1M solution of ammonium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under vacuum to yield this compound.

General Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound, the following general protocol, based on the isothermal shake-flask method, is recommended.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature.

  • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in units such as g/100 mL or mol/L.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound A Start: Imidazole-4,5-dicarboxylic Acid + Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux (48h) B->C D Evaporate Ethanol C->D E Neutralize with Na₂CO₃ D->E F Extract with CH₂Cl₂ E->F G Wash with NH₄HCO₃ F->G H Dry over Na₂SO₄ G->H I Evaporate CH₂Cl₂ H->I J End Product: this compound I->J

Caption: Workflow for the synthesis of this compound.

Involvement in Synthetic Pathways

Derivatives of imidazole-4,5-dicarboxylic acid are valuable scaffolds in medicinal chemistry, often used to create libraries of compounds for drug discovery. For instance, they can be derivatized with amines to form imidazole-4,5-dicarboxamides, which act as mimics of substituted purines and are explored as potential kinase inhibitors.[3][4]

G Role in Kinase Inhibitor Synthesis A Imidazole-4,5-dicarboxylic Acid Scaffold B Derivatization with Amines A->B C Formation of Imidazole-4,5-dicarboxamides B->C D Mimics Substituted Purines C->D E Potential Kinase Inhibitors D->E F Competitive Binding to ATP Site E->F

Caption: Synthetic pathway from Imidazole-4,5-dicarboxylic acid to potential kinase inhibitors.

References

Methodological & Application

Application of Diethyl 1H-imidazole-4,5-dicarboxylate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals.[1][2] Its imidazole core is a prevalent scaffold in molecules exhibiting herbicidal and fungicidal properties.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the production of imidazolinone herbicides and imidazole-based fungicides.

Application in Herbicide Synthesis: Imidazolinones

The imidazolinone class of herbicides are potent, low-application-rate compounds that effectively control a broad spectrum of weeds.[4] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[5] this compound and its derivatives are valuable precursors for the synthesis of the core imidazolinone ring structure found in herbicides such as imazamethabenz-methyl and imazapyr.[1][6]

Signaling Pathway of Imidazolinone Herbicides

The primary target of imidazolinone herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting AHAS, imidazolinone herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.

AHAS_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Proteins Proteins Val_Leu->Proteins Ile->Proteins Growth Plant Growth Proteins->Growth Imidazolinone Imidazolinone Herbicide Imidazolinone->AHAS Inhibition

Caption: Inhibition of the AHAS pathway by imidazolinone herbicides.

Experimental Workflow for Imidazolinone Herbicide Synthesis

The synthesis of imidazolinone herbicides from this compound derivatives typically involves a multi-step process. A general workflow includes the formation of a key intermediate, followed by cyclization and functional group modifications.

Herbicide_Synthesis_Workflow Start This compound Derivative Step1 Reaction with α-Amino Acid Amide Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Base-catalyzed Cyclization Intermediate->Step2 Imidazolinone Imidazolinone Core Structure Step2->Imidazolinone Step3 Functional Group Modification Imidazolinone->Step3 FinalProduct Imidazolinone Herbicide (e.g., Imazamethabenz-methyl) Step3->FinalProduct

Caption: General workflow for imidazolinone herbicide synthesis.

Quantitative Data: Herbicidal Efficacy

The efficacy of imidazolinone herbicides is typically evaluated by determining the concentration required to inhibit weed growth by 50% (EC50) or by assessing the percentage of weed control at a given application rate.

HerbicideTarget WeedEfficacy DataReference
Imazamethabenz-methylWild Oat (Avena fatua)85% control with Axial One EC[7]
Imazamethabenz-methylWild Oat (Avena fatua)Highly effective[6]
ImazapyrGeneral WeedsNon-selective, broad-spectrum[5]
Experimental Protocol: Synthesis of an Imidazolinone Precursor

Materials:

  • 2-propylimidazole

  • Diethyl carbonate

  • Base catalyst (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Apparatus for reflux and column chromatography

Procedure:

  • Dissolve 2-propylimidazole in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of a strong base, such as sodium ethoxide.

  • Add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The yield is reported to be generally high.[1]

Application in Fungicide Synthesis: Imidazole Fungicides

Imidazole-based fungicides are widely used in agriculture to control a variety of fungal pathogens.[3] Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[8] Ergosterol is a vital component of fungal cell membranes. This compound can serve as a starting material for the synthesis of various imidazole fungicides.[1]

Signaling Pathway of Imidazole Fungicides

Imidazole fungicides target the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function.

Ergosterol_Inhibition_Pathway cluster_fungal_cell Fungal Cell cluster_inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate Intermediate Sterols CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane ImidazoleFungicide Imidazole Fungicide ImidazoleFungicide->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by imidazole fungicides.

Quantitative Data: Fungicidal Efficacy

The efficacy of imidazole fungicides is often expressed as the effective concentration required to inhibit 50% of fungal growth (EC50).

FungicideFungal PathogenEC50 (µg/mL)Reference
FlutriafolNeofusicoccum parvum0.13 - 0.14[9]
FlutriafolExserohilum turcicumMean: 2.19 - 3.26[10]
Imidazole DerivativesTrichophyton mentagrophytesHigh activity[3]
Imidazole DerivativesMicrosporum gypseumHigh activity[3]
Imidazole DerivativesCandida albicansHigh activity[3]
Experimental Protocol: Synthesis of an Imidazole Fungicide Precursor

A detailed experimental protocol for the synthesis of a specific commercial fungicide directly from this compound is not explicitly available in the searched literature. However, the synthesis of imidazole derivatives for antifungal applications generally involves the N-alkylation or N-arylation of the imidazole ring, followed by further functionalization. The following is a general conceptual protocol.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF or acetonitrile)

  • Standard laboratory glassware for heating and work-up

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate, to the solution.

  • To the stirred suspension, add the desired alkyl or aryl halide dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the N-substituted Diethyl imidazole-4,5-dicarboxylate.

  • This intermediate can then undergo further chemical transformations, such as reduction of the ester groups or conversion to amides, to produce the final fungicide molecule.

Conclusion

This compound is a valuable and versatile starting material and intermediate in the synthesis of important agrochemicals. Its utility in constructing the core structures of imidazolinone herbicides and imidazole fungicides highlights its significance in the agrochemical industry. The provided protocols and data serve as a foundation for researchers and professionals in the development of new and effective crop protection agents. Further research into direct and efficient synthetic routes from this compound to commercial agrochemicals is warranted.

References

Application Notes and Protocols: Diethyl 1H-imidazole-4,5-dicarboxylate as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from the versatile building block, diethyl 1H-imidazole-4,5-dicarboxylate. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent interactions with various biological targets.[2][3] this compound is a readily available and highly functionalized starting material that serves as an excellent platform for the synthesis of diverse libraries of imidazole-based compounds with potential anticancer activity.[4][5] Derivatives of this scaffold have been shown to target a range of cancer-related pathways, including kinase signaling and microtubule dynamics.[3][6][7][8]

Synthesis of Anticancer Agents from this compound

The diester functionalities at the 4 and 5 positions of this compound offer convenient handles for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to modulate biological activity. A general synthetic strategy involves the initial modification of the ester groups, followed by N-alkylation or N-arylation of the imidazole ring.

General Synthetic Scheme:

A common synthetic route involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can then be converted to a diamide or other functional groups. Alternatively, the ester groups can be reduced to alcohols or undergo transesterification. The imidazole nitrogen can be alkylated or arylated to introduce further diversity.

Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxamides

This protocol describes a general method for the synthesis of N,N'-disubstituted imidazole-4,5-dicarboxamides, a class of compounds that has shown promise as anticancer agents.

  • Hydrolysis of this compound:

    • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add lithium hydroxide (2.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Collect the resulting precipitate (1H-imidazole-4,5-dicarboxylic acid) by filtration, wash with cold water, and dry under vacuum.

  • Amide Coupling:

    • Suspend 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (2.5 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride.

    • Dissolve the diacyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (2.5 eq) and triethylamine (3.0 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted imidazole-4,5-dicarboxamide.

Biological Evaluation of Imidazole-Based Anticancer Agents

The anticancer activity of newly synthesized derivatives is typically evaluated using a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4k Caco-2 (Colon)4.67 ± 0.11[9]
6e Caco-2 (Colon)5.22 ± 0.20[9]
Kim-161 (5a) T24 (Bladder)56.11[6]
Kim-111 (5b) T24 (Bladder)67.29[6]
Compound 6d ALK5 Kinase0.0012[10][11]
Compound 5e HeLa (Cervical)0.737 ± 0.05[12]
Compound 5e HT-29 (Colon)1.194 ± 0.02[12]

Mechanism of Action: Targeting Key Signaling Pathways

Imidazole derivatives synthesized from this compound have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key target for many of these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[6][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers. Imidazole-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K Anticancer_Drug_Discovery_Workflow Start Diethyl 1H-imidazole- 4,5-dicarboxylate Synthesis Library Synthesis & Purification Start->Synthesis Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Hits Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols for the Grignard Reaction with Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole, a potentially valuable intermediate in drug discovery, starting from diethyl 1H-imidazole-4,5-dicarboxylate. The acidic proton on the imidazole nitrogen necessitates a protection strategy to ensure the success of the Grignard reaction on the ester functionalities. This protocol, therefore, outlines a three-step process: N-protection of the imidazole ring, the Grignard reaction with methylmagnesium bromide, and subsequent deprotection to yield the final product.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

Step 1: N-Protection of this compound with a Trityl Group

The acidic N-H proton of the imidazole ring must be protected to prevent it from quenching the Grignard reagent. The trityl (triphenylmethyl) group is an effective protecting group for imidazoles, being stable to basic and nucleophilic conditions while easily removable under mild acidic conditions.

  • Materials:

    • This compound

    • Trityl chloride (TrCl)

    • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

    • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add a solution of trityl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate.

Step 2: Grignard Reaction with N-Trityl-diethyl 1H-imidazole-4,5-dicarboxylate

With the imidazole nitrogen protected, the Grignard reagent can now react with the two ester groups to form tertiary alcohols.[1]

  • Materials:

    • N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate

    • Methylmagnesium bromide (CH3MgBr) solution (e.g., 3.0 M in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place the N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the methylmagnesium bromide solution (a significant excess, e.g., 5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

Step 3: Deprotection of the N-Trityl Group

The final step involves the removal of the trityl protecting group under mild acidic conditions to yield the desired product.[2]

  • Materials:

    • Crude N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the crude product from Step 2 in DCM.

    • Add a solution of 5% TFA in DCM to the mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, neutralize the excess acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and wash it with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product, 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole, by a suitable method such as recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected reagents, key reaction parameters, and estimated yields for each step of the synthesis. Please note that the yields are estimates based on typical outcomes for these types of reactions and may vary.

StepReactantReagent(s)SolventTemperature (°C)Time (h)ProductEstimated Yield (%)
1 This compoundTrityl chloride, TriethylamineDMFRoom Temp.12-24N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate90-95
2 N-trityl-diethyl 1H-imidazole-4,5-dicarboxylateMethylmagnesium bromideTHF0 to Room Temp.2-3N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole80-85
3 N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazoleTrifluoroacetic acidDCMRoom Temp.1-24,5-bis(2-hydroxypropan-2-yl)-1H-imidazole90-95

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

experimental_workflow start This compound step1 Step 1: N-Protection (TrCl, Et3N, DMF) start->step1 intermediate1 N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate step1->intermediate1 step2 Step 2: Grignard Reaction (CH3MgBr, THF) intermediate1->step2 intermediate2 N-trityl-4,5-bis(2-hydroxypropan-2-yl) -1H-imidazole step2->intermediate2 step3 Step 3: Deprotection (TFA, DCM) intermediate2->step3 end_product 4,5-bis(2-hydroxypropan-2-yl) -1H-imidazole step3->end_product

Caption: Synthetic workflow for the preparation of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

References

Application Notes and Protocols: Synthesis of Antiviral Compounds Using Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of 1H-imidazole-4,5-dicarboxylic acid, in particular, have emerged as a promising class of antiviral agents, demonstrating notable efficacy against a range of pathogenic viruses. These compounds often function by inhibiting key viral enzymes essential for replication. This document provides detailed application notes on the utility of Diethyl 1H-imidazole-4,5-dicarboxylate as a versatile starting material for the synthesis of potent antiviral compounds, along with comprehensive experimental protocols and data.

Application Notes

This compound serves as a key building block for the synthesis of various antiviral compounds, primarily through its conversion to N-substituted imidazole-4,5-dicarboxamides. These derivatives have shown significant inhibitory activity against several viruses, including:

  • Flaviviruses: Imidazole-4,5-dicarboxamide derivatives have demonstrated potent inhibition of Dengue virus (DENV) and Yellow Fever virus (YFV) replication.[1][2][3] The mechanism of action is often attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication of the viral genome.[1]

  • Coronaviruses: Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4] This enzyme is essential for processing viral polyproteins into functional proteins, making it a prime target for antiviral drug development.

The synthetic route from this compound typically involves a three-step process: hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, activation of the carboxylic acid groups (e.g., conversion to the diacid chloride), and subsequent amidation with a variety of amine-containing fragments to generate a library of potential antiviral candidates. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiviral potency and selectivity.

Data Presentation

The following table summarizes the antiviral activity of representative N-substituted imidazole-4,5-dicarboxamide derivatives synthesized from this compound precursors.

Compound IDTarget VirusAssayEC50 (µM)IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50 or IC50)Reference
15b Yellow Fever Virus (YFV)Cell-based1.85->100>54[3][5]
15c Dengue Virus (DENV)Cell-based1.93->100>52[3]
15d Yellow Fever Virus (YFV)Cell-based2.61->100>38[3]
15k Dengue Virus (DENV)Cell-based2.02->100>50[3]
20a Dengue Virus (DENV)Cell-based0.93->100>107[3]
20b Dengue Virus (DENV)Cell-based0.93->100>107[3]
5a2 SARS-CoV-2 MproEnzymatic-4.79>50 (Vero E6)>10.4[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-substituted imidazole-4,5-dicarboxamides, starting from this compound.

Step 1: Hydrolysis of this compound to 1H-Imidazole-4,5-dicarboxylic acid

This protocol is adapted from standard procedures for the basic hydrolysis of esters.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.

  • A precipitate of 1H-imidazole-4,5-dicarboxylic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1H-imidazole-4,5-dicarboxylic acid.

Step 2: Synthesis of 1H-Imidazole-4,5-dicarbonyl dichloride

This protocol is based on the conversion of carboxylic acids to acid chlorides using thionyl chloride.

Materials:

  • 1H-Imidazole-4,5-dicarboxylic acid (from Step 1)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask containing 1H-imidazole-4,5-dicarboxylic acid (1 equivalent), add toluene.

  • Add a catalytic amount of DMF.

  • Carefully add thionyl chloride (excess, e.g., 3-4 equivalents) dropwise to the suspension at room temperature.

  • Attach a reflux condenser with a drying tube and heat the mixture to reflux.

  • Continue heating until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1H-imidazole-4,5-dicarbonyl dichloride. This product is typically used in the next step without further purification.

Step 3: Synthesis of N-substituted Imidazole-4,5-dicarboxamides

This is a general procedure for the amidation of the diacid chloride.

Materials:

  • 1H-Imidazole-4,5-dicarbonyl dichloride (from Step 2)

  • Substituted aniline or other primary/secondary amine (2.2 equivalents)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base (2.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the desired substituted aniline or amine (2.2 equivalents) and triethylamine (2.2 equivalents) in dry dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Dissolve the crude 1H-imidazole-4,5-dicarbonyl dichloride (1 equivalent) from Step 2 in a minimal amount of dry dichloromethane.

  • Add the solution of the diacid chloride dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted imidazole-4,5-dicarboxamide.

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 1H-Imidazole-4,5-dicarboxylic acid start->step1 Step 1: Hydrolysis (NaOH, EtOH/H2O, Reflux) step2 1H-Imidazole-4,5-dicarbonyl dichloride step1->step2 Step 2: Activation (SOCl2, Toluene, cat. DMF, Reflux) step3 N-substituted Imidazole-4,5-dicarboxamide (Antiviral Compound) step2->step3 Step 3: Amidation (R-NH2, TEA, DCM) flavivirus_replication cluster_host_cell Host Cell Cytoplasm entry Viral Entry & Uncoating translation Translation of Viral RNA entry->translation polyprotein Viral Polyprotein translation->polyprotein processing Polyprotein Processing polyprotein->processing replication RNA Replication (via RNA-dependent RNA Polymerase) processing->replication replication->translation assembly Virion Assembly replication->assembly release Release of New Virions assembly->release inhibitor Imidazole-4,5-dicarboxamide inhibitor->replication Inhibits RdRp sars_cov_2_replication cluster_host_cell Host Cell Cytoplasm viral_rna Viral Genomic RNA polyproteins pp1a and pp1ab Polyproteins viral_rna->polyproteins Translation replication_complex Replication/Transcription Complex viral_rna->replication_complex mpro Main Protease (Mpro/3CLpro) polyproteins->mpro Autocleavage functional_proteins Functional Non-structural Proteins mpro->functional_proteins Cleavage of Polyproteins functional_proteins->replication_complex new_rna New Viral RNA replication_complex->new_rna assembly Virion Assembly & Release new_rna->assembly inhibitor Imidazole-4,5-dicarboxamide inhibitor->mpro Inhibits Proteolytic Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the condensation of diethyl aminomalonate hydrochloride with formamidine acetate.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Quality of Starting Materials: Ensure that both diethyl aminomalonate hydrochloride and formamidine acetate are of high purity and dry. Moisture can significantly hinder the reaction.

    • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at an adequate rate. Conversely, excessively high temperatures can lead to the decomposition of reactants and products. It is advisable to monitor the reaction temperature closely and maintain it within the optimal range.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed.

    • Stoichiometry of Reactants: An incorrect molar ratio of the reactants can lead to a lower yield. Ensure accurate measurement of both diethyl aminomalonate hydrochloride and formamidine acetate.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product of this compound shows significant impurities upon analysis by NMR or HPLC. What is the likely source of these impurities and how can I minimize them?

  • Answer: The presence of impurities can often be attributed to side reactions or unreacted starting materials.

    • Unreacted Starting Materials: As mentioned previously, incomplete reaction is a common cause of impurities. Use TLC or HPLC to confirm the absence of starting materials before work-up.

    • Side Reactions: The formation of side products can occur, particularly if the reaction temperature is not well-controlled. One potential side reaction is the hydrolysis of the ester groups to the corresponding carboxylic acid, especially if there is moisture present or during an aqueous work-up.

    • Purification Method: The chosen purification method may not be effective in removing all impurities. Consider recrystallization from a suitable solvent system or column chromatography for optimal purity.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?

  • Answer: Effective isolation and purification are crucial for obtaining a high-purity product.

    • Work-up Procedure: A standard work-up procedure involves quenching the reaction, followed by extraction with a suitable organic solvent. The choice of solvent is important to ensure efficient extraction of the product while minimizing the extraction of impurities.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A solvent screen should be performed to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A gradient elution system may be necessary to effectively separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and direct method involves the condensation reaction between diethyl aminomalonate hydrochloride and formamidine acetate. This approach offers a straightforward pathway to the desired imidazole core.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system. Alternatively, High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of the reaction's progression.[1]

Q3: What are the expected spectroscopic data (NMR) for this compound?

A3: While specific data can vary slightly based on the solvent and instrument, typical proton NMR (¹H NMR) signals would include triplets and quartets for the ethyl ester groups and a characteristic signal for the imidazole ring protons. Carbon NMR (¹³C NMR) would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the imidazole ring, and the carbons of the ethyl groups.

Q4: Can this synthesis be performed using parallel synthesis techniques for optimization?

A4: Yes, parallel synthesis is an excellent strategy for optimizing reaction conditions such as temperature, solvent, and catalyst. This high-throughput approach allows for the rapid screening of multiple variables to identify the optimal conditions for maximizing the yield and purity of this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1Ethanol60124588
2Ethanol8086592
3DMF8087295
4DMF10067896
5Toluene110105585

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl aminomalonate hydrochloride (1.0 eq) and formamidine acetate (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Diethyl Aminomalonate HCl reaction Condensation in DMF at 100°C start1->reaction start2 Formamidine Acetate start2->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization or Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Poor Reagent Quality problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Ineffective Purification problem->cause4 solution1 Use High Purity, Dry Reagents cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Monitor Reaction by TLC/HPLC cause3->solution3 solution4 Employ Recrystallization or Chromatography cause4->solution4

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Diethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Oily Product Instead of Crystalline Solid Residual solvent (e.g., from extraction) or the presence of impurities is depressing the melting point.- Trituration: Stir the crude oil with a non-polar solvent like hexanes or petroleum ether to induce crystallization and wash away non-polar impurities. - High-Vacuum Drying: Ensure all volatile solvents are removed by drying under a high vacuum. - Chromatography: If trituration fails, purify the oil using silica gel column chromatography.
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Solvent System: Use a co-solvent system (e.g., ethyl acetate/hexanes) to decrease solubility at cold temperatures. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal growth.
Product Remains Colored (Yellow/Brown) After Purification Chromophoric (colored) impurities from the synthesis are present. These are often polar byproducts.- Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Column Chromatography: This is a very effective method for separating colored impurities from the desired product.
Multiple Spots on TLC After Purification The chosen purification method was not sufficient to separate all impurities from the product.- Re-purify: Perform a second purification step. If recrystallization was used, try column chromatography, or vice-versa. - Optimize Chromatography: If using column chromatography, adjust the solvent system polarity. A less polar eluent can improve the separation of closely related compounds.
No Crystal Formation Upon Cooling The solution is not supersaturated, or the product concentration is too low.- Concentrate Solution: Carefully evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product.

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product Crude Crude Product (Oil or Impure Solid) TLC Assess Purity (TLC) Crude->TLC Recrystallization Recrystallization (e.g., EtOAc/Hexane) TLC->Recrystallization Minor Impurities Column Column Chromatography (e.g., EtOAc/Hexane on Silica) TLC->Column Major Impurities / Oily Analysis Confirm Purity (TLC, NMR, MP) Recrystallization->Analysis Column->Analysis Pure Pure Diethyl 1H-imidazole-4,5-dicarboxylate Analysis->Pure Purity Confirmed

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Recrystallization from a Co-Solvent System

This method is suitable when the crude product is a solid and contains minor impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a good solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate at 40-50°C) with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the good solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The expected product is a white to pale yellow crystalline powder.[1]

Protocol 2: Silica Gel Column Chromatography

This is the preferred method for purifying oily crude products or solids with significant impurities.[1][2]

  • Prepare the Slurry: In a beaker, mix silica gel with the chosen non-polar solvent (e.g., hexanes or petroleum ether) to create a slurry.

  • Pack the Column: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue).[3] Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes).[3] The polarity can be gradually increased if the product is slow to elute.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically related to the synthetic route. They can include unreacted starting materials, such as butyramidinium chloride or diethyl 2-chloro-3-oxosuccinate, and side-products from condensation or esterification reactions.[4] Incomplete reactions can also lead to mono-ester or dicarboxylic acid intermediates.[5]

Q2: What is the expected appearance and melting point of the pure product?

A2: Pure Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is typically a white to slightly pale yellow crystalline powder.[1] The reported melting point is in the range of 82-88°C.[1][4]

Q3: Which solvent systems are recommended for TLC analysis?

A3: A mixture of ethyl acetate and hexanes (or petroleum ether) is a good starting point for TLC analysis. A typical ratio would be 30-50% ethyl acetate in hexanes. This system can also be adapted for column chromatography.[3]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple methods. Thin-Layer Chromatography (TLC) showing a single spot is a good indicator. Further confirmation should be obtained through analytical techniques such as ¹H NMR spectroscopy to ensure the correct chemical structure and the absence of impurity signals, and by measuring the melting point to compare it with the literature value.

Q5: What is the general solubility profile of this compound?

A5: It is generally soluble in organic solvents like ethanol, methanol, and dichloromethane, but insoluble in water.[1] This solubility profile makes it suitable for purification by recrystallization from co-solvent systems like ethyl acetate/hexanes or purification via normal-phase column chromatography.

References

Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors throughout the synthetic process. Here are the most common areas to investigate:

  • Purity of Starting Materials: Impurities in reactants such as glyoxal, ammonia, or diethyl tartrate derivatives can lead to side reactions, consuming the starting materials and reducing the yield of the desired product. Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.

  • Reaction Temperature: Temperature control is critical. Some synthetic routes for imidazole derivatives require specific temperature ranges to proceed efficiently.[1] Deviations can either slow down the reaction rate or lead to the formation of undesired byproducts. For instance, in syntheses involving the oxidation of a benzimidazole precursor, the reaction often requires elevated temperatures, but excessive heat can cause decomposition.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed before work-up.[1]

  • pH Control during Work-up: For syntheses that involve pH adjustments during the work-up, improper control can lead to the loss of the product. The imidazole ring has basic properties, and the ester groups can be sensitive to acidic or basic conditions, potentially leading to hydrolysis back to the dicarboxylic acid.

  • Moisture in Reagents and Solvents: The presence of water in reagents and solvents can interfere with many organic reactions, including some routes to imidazole synthesis. Ensure that all glassware is properly dried and that anhydrous solvents are used where specified in the protocol.

Q2: I am observing the formation of a significant amount of side products. How can I minimize them?

The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly influence the reaction outcome. For example, in the synthesis of imidazole from glyoxal and ammonia, the ratio of ammonia to glyoxal can affect the yield and purity of the product.[2] An excess of one reactant may favor a particular reaction pathway, leading to the formation of side products.

  • Order of Reagent Addition: The sequence in which reagents are added can be critical. In some multi-component reactions, adding a particular reactant dropwise over a period can help to control the reaction rate and minimize the formation of undesired intermediates.

  • Choice of Catalyst: If your synthesis involves a catalyst, its selection and concentration are crucial. An inappropriate catalyst can lead to a lack of selectivity and the formation of multiple products.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. A shorter reaction time may result in an incomplete reaction, while a prolonged reaction time might lead to the decomposition of the product or the formation of further byproducts. Monitoring the reaction progress is key to determining the optimal reaction time.

Q3: The purification of my final product is proving difficult. What are the recommended purification techniques?

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is crucial. For imidazole-4,5-dicarboxylic acid derivatives, solvents like ethanol, water, or a mixture of the two are often used.[3] The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals.

  • Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, column chromatography is a powerful technique. A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexane) is typically used for the purification of imidazole esters.

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by neutralization and extraction with an organic solvent.

Q4: My reaction is not starting or is proceeding very slowly. What should I check?

Several factors can inhibit the initiation of a reaction:

  • Quality of Reagents: Ensure that your reagents are of good quality and have not degraded. For instance, solutions of reactants like glyoxal can degrade over time.

  • Activation Energy: Some reactions have a significant activation energy and require initial heating to start.[1] Consult the specific protocol for the recommended initiation temperature.

  • Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities in the starting materials or solvents.

Data Presentation

Table 1: Comparison of Reported Yields for Related Imidazole Syntheses

Starting MaterialsProductReported YieldReference
Glyoxal, Formaldehyde, AmmoniaImidazoleUp to 99% (optimized)[2]
Tartaric acid, n-butyraldehyde, aqueous ammonia2-n-propyl-1H-imidazole-4,5-dicarboxylic acid74%[3]
Diethyl 2-chloro-3-oxosuccinate, Butyramidinium chlorideDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate71%

Note: Yields can vary significantly based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

This protocol is adapted from a literature procedure for a similar compound and can serve as a starting point.

Materials:

  • Diethyl 2-chloro-3-oxosuccinate

  • Butyramidinium chloride

  • Triethylamine (Et3N)

  • Absolute Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve butyramidinium chloride in absolute ethanol in a round-bottom flask equipped with a stirrer.

  • Add triethylamine to the solution at room temperature.

  • Add diethyl 2-chloro-3-oxosuccinate dropwise to the solution over a 20-minute period at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture and stir at 60-70 °C for 5 hours.

  • After the reaction is complete (monitored by TLC), evaporate the solvents under reduced pressure.

  • To the residue, add water and extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a white solid.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve Starting Materials Reagent_Addition Add Reagents (e.g., dropwise) Start->Reagent_Addition Reaction_Conditions Set Reaction Conditions (Temperature, Time) Reagent_Addition->Reaction_Conditions Quenching Quench Reaction Reaction_Conditions->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification_Method Choose Purification (Recrystallization/Chromatography) Evaporation->Purification_Method Recrystallization Recrystallize Purification_Method->Recrystallization Solid Chromatography Column Chromatography Purification_Method->Chromatography Oil/Mixture Final_Product Pure Diethyl 1H-imidazole- 4,5-dicarboxylate Recrystallization->Final_Product Chromatography->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t) Check_Purity->Check_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Conditions->Monitor_Reaction Correct Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Incorrect Workup_Procedure Review Work-up Procedure Monitor_Reaction->Workup_Procedure Complete Drive_to_Completion Ensure Reaction Goes to Completion Monitor_Reaction->Drive_to_Completion Incomplete Adjust_Workup Adjust pH and Extraction Steps Workup_Procedure->Adjust_Workup Issue Found Improved_Yield Improved Yield Workup_Procedure->Improved_Yield No Issue Purify_SM->Improved_Yield Optimize_Conditions->Improved_Yield Drive_to_Completion->Improved_Yield Adjust_Workup->Improved_Yield

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on potential side reactions and offering solutions to mitigate them.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
DE-01 Low or No Yield of the Desired Product Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.[1] Degradation of Reagents: Starting materials or reagents may have degraded over time.[1] Side Reactions: Formation of byproducts is consuming the starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure accurate measurement and stoichiometry of all reagents. - Use fresh, high-quality reagents. - Optimize reaction temperature and time.
DE-02 Presence of Multiple Spots on TLC, Indicating Impurities Incomplete Cyclization: The imidazole ring may not have fully formed, leading to open-chain intermediates. Formation of Polymeric Byproducts: Condensation reactions can sometimes lead to the formation of polymers. Side reactions of Starting Materials: For example, in syntheses using diethyl oxalate and amines, symmetrical oxamides can form as byproducts.[2]- Adjust the pH of the reaction mixture to facilitate cyclization. - Control the concentration of reactants to disfavor polymerization. - Purify the crude product using column chromatography or recrystallization.[3]
DE-03 Product is a Dark, Tarry Substance Overheating: Excessive heat can lead to the decomposition of the desired product or the formation of complex, high-molecular-weight byproducts.[1] Air Oxidation: The reaction mixture may be sensitive to air, leading to oxidative degradation.- Maintain precise temperature control throughout the reaction. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
DE-04 Difficulty in Isolating the Product Product Solubility: The product may be soluble in the work-up solvents, leading to losses during extraction. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.- Choose an appropriate solvent system for extraction based on the product's polarity. - To break emulsions, try adding a saturated brine solution or filtering the mixture through celite.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their potential side reactions?

A1: One common route involves the condensation of diethyl tartrate with formaldehyde and an ammonia source (like ammonium acetate).[4]

  • Main Reaction: Diethyl tartrate is oxidized in situ or used as a precursor to a dicarbonyl species, which then condenses with formaldehyde and ammonia to form the imidazole ring.

  • Potential Side Reactions:

    • Incomplete cyclization: This can lead to the formation of acyclic intermediates.

    • Formation of hydroxymethylated intermediates: If the reaction with formaldehyde is not well-controlled, various hydroxymethylated species can arise.[1]

    • Polymerization: Formaldehyde and ammonia can self-condense to form hexamethylenetetramine.[5]

Another potential route is the direct esterification of imidazole-4,5-dicarboxylic acid.

  • Main Reaction: Imidazole-4,5-dicarboxylic acid is reacted with ethanol in the presence of an acid catalyst.

  • Potential Side Reactions:

    • Incomplete esterification: This results in a mixture of the di-acid, mono-ester, and di-ester.

    • Decarboxylation: At elevated temperatures, the dicarboxylic acid may undergo decarboxylation.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: To minimize byproduct formation, consider the following:

  • Temperature Control: Maintain the recommended reaction temperature to avoid degradation and unwanted side reactions.[1]

  • Stoichiometry: Use the correct molar ratios of reactants. An excess of one reactant can favor the formation of certain byproducts.

  • Order of Addition: The sequence in which reagents are added can significantly impact the reaction outcome.

  • Inert Atmosphere: For reactions sensitive to oxygen, use an inert atmosphere (N₂ or Ar).

Q3: What is the best way to purify crude this compound?

A3: The most common methods for purification are:

  • Recrystallization: This is effective if a suitable solvent can be found in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: This is a more versatile technique for separating the desired product from a mixture of impurities.[3] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

Main and Side Reaction Pathways

Synthesis of this compound: Main vs. Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start Diethyl Tartrate + Formaldehyde + Ammonium Acetate Intermediate Condensation & Cyclization Start->Intermediate Reaction Conditions Side1 Incomplete Cyclization (Acyclic Intermediates) Start->Side1 Suboptimal Conditions Side2 Polymerization (e.g., Hexamethylenetetramine) Start->Side2 Excess Reagents Product This compound Intermediate->Product Imidazole Ring Formation Side3 Over-oxidation/ Degradation Products Intermediate->Side3 High Temperature

Caption: Main synthesis pathway versus potential side reactions.

Experimental Protocol: Synthesis from Diethyl L-(+)-tartrate

This protocol is based on a literature procedure for the synthesis of this compound.[4]

Materials:

  • Diethyl L-(+)-tartrate

  • Ethyl acetate

  • 1,3-Dibromo-5,5-dimethylhydantoin (or other suitable oxidizing agent)

  • Acetic acid

  • 36% Aqueous formaldehyde solution

  • Ammonium acetate

  • 5N Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Diethyl L-(+)-tartrate (2.0 g) in ethyl acetate (34.2 ml).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) and stir the solution at room temperature for 3 hours.

  • Add acetic acid (17 ml) to the reaction mixture.

  • Cool the mixture in an ice bath and slowly add 36% aqueous formaldehyde solution (3.45 ml), maintaining the internal temperature at 10°C or lower.

  • Add ammonium acetate (17.2 g) under the same temperature conditions.

  • Stir the reaction solution at room temperature for 30 minutes.

  • Warm the mixture to 50°C and continue stirring for 3 hours.

  • After the reaction is complete, add 5N sodium hydroxide solution to adjust the pH and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

Parameter Value Reference
Reported Yield 60%[4]
Melting Point 210-216 °C[4][6]
Molecular Weight 212.2 g/mol [4][6]

References

Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Diethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Product Yield

Q: My reaction has resulted in a significantly lower yield of this compound than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors throughout the synthetic and purification process. A systematic approach to troubleshooting is recommended.

Possible Causes and Suggested Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the work-up.[1] Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side product formation.

  • Suboptimal Reaction Temperature: Temperature control is often critical in imidazole synthesis.

    • Solution: Ensure the reaction temperature is maintained within the optimal range as specified by the chosen synthetic protocol. Excessive heat can lead to the decomposition of the desired product.[1]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.

    • Solution: Use high-purity starting materials. If the purity is uncertain, consider purifying the starting materials before use.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Minimize the number of transfer steps. When performing extractions, ensure complete phase separation. During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the product. Cooling the crystallization mixture to a lower temperature (e.g., 0-4 °C) can also help to maximize crystal precipitation.

Issue 2: Presence of Impurities in the Final Product

Q: My final product of this compound shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). How can I identify and remove them?

A: The presence of impurities is a common issue and can often be traced back to side reactions, incomplete reactions, or residual starting materials.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Incomplete consumption of starting materials is a frequent source of impurities.

    • Purification: Recrystallization is often effective at removing unreacted starting materials. The choice of solvent is crucial; a solvent should be selected in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at lower temperatures.

  • Side Products: Various side reactions can occur during the synthesis of the imidazole ring.

    • Purification: Column chromatography can be employed to separate the desired product from closely related side products. A suitable solvent system can be determined using TLC analysis.

  • Colored Impurities: The product may appear colored (e.g., yellow or brown) due to the presence of minor, highly colored byproducts.

    • Purification: Treating the crude product with activated carbon during the recrystallization process can help to remove colored impurities. Add a small amount of activated carbon to the hot solution, stir for a short period, and then filter the hot solution to remove the carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. Based on the solubility of similar compounds, solvents such as ethanol, water, or a mixture of the two can be effective.[2]

Q2: How can I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Experiment with small amounts of the crude product and various solvents to determine the best option.

Q3: My product is an oil and does not crystallize. What should I do?

A3: Oiling out can occur if the product is impure or if the solution is cooled too quickly.

  • Troubleshooting: Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. Alternatively, consider purifying the oil by column chromatography to remove impurities that may be inhibiting crystallization.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with similar solubility profiles to the product. A silica gel column is typically used, and the eluting solvent system can be optimized using TLC.

Data Presentation

Table 1: Qualitative Solubility of Imidazole Dicarboxylic Acid Derivatives

This table provides a general guideline for the solubility of imidazole dicarboxylic acid derivatives, which can be useful for selecting recrystallization and washing solvents. The exact solubility of this compound should be determined experimentally.

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSparingly solubleModerately soluble
MethanolSolubleVery soluble
EthanolSparingly solubleSoluble
AcetoneSlightly solubleModerately soluble
DichloromethaneInsolubleInsoluble
N,N-Dimethylformamide (DMF)Very solubleVery soluble
Dimethyl sulfoxide (DMSO)Very solubleVery soluble

Note: This data is based on related compounds and should be used as a starting point for solvent screening.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at the boiling point for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_purification Purification Strategy cluster_outcome Final Product start Low Purity of Synthesized Product analysis Analyze Impurity Profile (TLC, NMR, HPLC) start->analysis Identify issue recrystallization Recrystallization analysis->recrystallization Insoluble/Partially Soluble Impurities chromatography Column Chromatography analysis->chromatography Soluble Impurities/ Similar Polarity washing Solvent Washing analysis->washing Gross Impurities end High Purity Product recrystallization->end chromatography->end washing->recrystallization Further Purification

Caption: Troubleshooting workflow for improving product purity.

PurificationWorkflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

References

Technical Support Center: pH Control in Diethyl 1H-imidazole-4,5-dicarboxylate Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 1H-imidazole-4,5-dicarboxylate. The focus is on addressing specific issues related to pH control during the reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and why is it important for the work-up?

The predicted pKa of the imidazole proton in this compound is approximately 8.70.[1] This value is crucial for designing an effective extraction protocol. At a pH below its pKa, the imidazole nitrogen will be protonated, forming a salt that is more soluble in the aqueous phase. Conversely, at a pH above its pKa, the imidazole will be in its neutral, less polar form, which is more soluble in the organic phase. Understanding this relationship is key to selectively partitioning the product and impurities between aqueous and organic layers during the work-up.

Q2: Which aqueous solutions are recommended for washing the organic layer during the work-up?

The choice of aqueous wash depends on the impurities you are trying to remove.

  • To remove acidic impurities: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3) is recommended. This will deprotonate acidic impurities, making them more water-soluble and pulling them into the aqueous layer, while keeping the this compound in the organic layer.

  • To remove basic impurities: A wash with a dilute acid, such as 1M hydrochloric acid (HCl), can be used. However, care must be taken to control the pH to avoid protonating the desired product and partitioning it into the aqueous layer. A pH of around 7.5-8.0 would be a safe target to protonate more basic impurities without significantly affecting the product.

  • To remove residual salts: A wash with brine (saturated NaCl solution) is recommended. This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.

Q3: My product seems to be partitioning into the aqueous layer during extraction. What could be the cause and how can I prevent it?

If your product is entering the aqueous layer, it is likely that the pH of the aqueous phase is too acidic, causing the imidazole to become protonated. To prevent this, ensure that the pH of your aqueous wash is neutral or slightly basic (pH > 8.7). You can adjust the pH of your aqueous solution using a dilute base like sodium bicarbonate. It is advisable to test the pH of the aqueous layer after extraction to confirm it is in the desired range.

Q4: I am observing a persistent emulsion during the work-up. How can I resolve this?

Emulsion formation is a common issue when working with complex reaction mixtures. Here are a few strategies to manage emulsions:

  • Addition of Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can lead to a clean separation of the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of this compound, with a focus on pH control.

Issue 1: Low Yield of Isolated Product After Extraction
Possible Cause Troubleshooting Step
Product Loss to Aqueous Layer Check the pH of all aqueous washes. Ensure the pH is maintained above 8.7 to keep the product in its neutral, organic-soluble form. If necessary, re-extract the combined aqueous layers with fresh organic solvent after adjusting the pH to be slightly basic.
Incomplete Extraction from Reaction Mixture Perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) to ensure complete removal of the product from the initial reaction mixture.
Product Degradation If the reaction was performed under strongly acidic or basic conditions, the product might have degraded. Analyze a sample of the crude reaction mixture by TLC or LC-MS before work-up to confirm product formation.
Issue 2: Impure Product After Work-up
Possible Cause Troubleshooting Step
Acidic Impurities Present Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic byproducts.
Basic Impurities Present Carefully wash the organic layer with a buffered aqueous solution at a pH of ~7.5-8.0 to remove more basic impurities without protonating the desired product.
Starting Material Contamination If the reaction did not go to completion, residual starting materials may be present. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Standard Work-up Procedure for this compound
  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in an acidic solvent (e.g., acetic acid), carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this may cause gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Aqueous Washes:

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes the expected partitioning behavior of this compound at different pH values during an aqueous work-up, based on its predicted pKa of 8.70.

pH of Aqueous Phase Dominant Species of Product Expected Solubility in Aqueous Layer Expected Solubility in Organic Layer Recommendation for Work-up
< 7.0Protonated (Imidazolium salt)HighLowAvoid. Significant product loss to the aqueous layer.
7.0 - 8.5Mixture of Protonated and NeutralModerateModerateUse with caution. Potential for product loss.
> 8.7NeutralLowHighRecommended. Maximizes product recovery in the organic layer.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture neutralization Neutralization (if acidic, with NaHCO3) reaction_mixture->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction wash_bicarb Wash with sat. NaHCO3 (pH > 8.7) extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Drying (e.g., Na2SO4) wash_brine->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_ph start Low Product Yield After Work-up check_ph Check pH of Aqueous Layers start->check_ph ph_low Is pH < 8.7? check_ph->ph_low adjust_ph Adjust pH of combined aqueous layers to > 8.7 with NaHCO3 ph_low->adjust_ph Yes ph_ok pH is OK ph_low->ph_ok No re_extract Re-extract aqueous layers with organic solvent adjust_ph->re_extract other_issues Investigate other causes: - Incomplete reaction - Product degradation - Emulsion formation ph_ok->other_issues

Caption: Troubleshooting logic for low yield related to pH control during work-up.

References

Technical Support Center: Purification of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Diethyl 1H-imidazole-4,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of imidazole derivatives like this compound, silica gel is the most commonly used stationary phase due to its polar nature, which allows for separation based on compound polarity.[1] The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a moderately polar solvent. A common starting point is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined empirically using Thin Layer Chromatography (TLC) to achieve good separation of the target compound from impurities.[1]

Q2: How can I determine the appropriate solvent system for the column?

A2: The ideal solvent system can be determined by running TLC plates with your crude product. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35, and there is a clear separation from impurities.

Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound is highly polar and remains at the baseline, you may need to use a more polar mobile phase. Consider adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane mixture. For some planar heterocyclic systems, a gradient of methanol in dichloromethane (DCM) may be necessary.[3] In some cases, adding a small amount of acetic acid or ammonia to the mobile phase can improve solubility and peak shape.[3]

Q4: I am observing significant loss of my product during purification. What are the potential causes?

A4: Product loss during column chromatography can be due to several factors. One common issue is irreversible adsorption onto the stationary phase, which can be a problem with acidic silica gel for basic compounds.[3] Using neutral alumina or a modified silica gel might mitigate this issue.[3] Additionally, ensure that the compound is stable under the chromatographic conditions; some imidazole derivatives can be unstable in acidic or basic environments.[3]

Q5: How can I remove colored impurities from my final product?

A5: If your purified this compound is still colored, you can try treating a solution of the product with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, gently heat the mixture, and then filter it through celite to remove the carbon. Subsequent recrystallization should yield a purer, less colored product.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the mobile phase composition based on TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation.[4]
The column is overloaded with the crude product.Use a larger column or reduce the amount of sample loaded.
Product Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product is Stuck on the Column The mobile phase is not polar enough.Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate or a small amount of methanol).
The compound may be interacting strongly with the silica gel.Consider using a different stationary phase like neutral alumina.[3]
Streaking or Tailing of Spots on TLC/Column The sample is not fully dissolved or is precipitating on the column.Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading.
The compound is acidic or basic.Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape.
Low Yield of Purified Product The product is co-eluting with impurities.Improve separation by optimizing the mobile phase or using a longer column.
The product is irreversibly adsorbed to the stationary phase.Switch to a less acidic stationary phase like neutral alumina.[3]
The product is degrading on the column.Check the stability of your compound on silica gel. If it is unstable, consider other purification methods like recrystallization.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare TLC Plates: Use standard silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 7:3 ratio and test other ratios like 8:2, 6:4, and 5:5).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: Calculate the Rf values for your product and impurities. The ideal solvent system will give your product an Rf value of ~0.25-0.35 and good separation from other spots.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Pack the column with silica gel using a wet slurry method with the initial, least polar eluent determined from your TLC analysis.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the determined solvent system.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 50%).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery tlc TLC Solvent System Optimization column_prep Column Packing (Silica Gel) sample_loading Sample Loading column_prep->sample_loading elution Elution (e.g., Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_tree start Poor Separation? overloaded Column Overloaded? start->overloaded No solvent_issue Suboptimal Solvent System? start->solvent_issue Yes reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes streaking Streaking/Tailing? overloaded->streaking No optimize_solvent Optimize Mobile Phase (Use Gradient Elution) solvent_issue->optimize_solvent solubility_problem Poor Solubility? streaking->solubility_problem Yes low_yield Low Yield? streaking->low_yield No acid_base_issue Compound Acidic/Basic? solubility_problem->acid_base_issue No ensure_dissolution Ensure Complete Dissolution Before Loading solubility_problem->ensure_dissolution Yes add_modifier Add Modifier to Eluent (e.g., AcOH, Et3N) acid_base_issue->add_modifier Yes coelution Co-elution with Impurity? low_yield->coelution Yes adsorption Irreversible Adsorption? low_yield->adsorption No improve_separation Further Optimize Mobile Phase coelution->improve_separation change_stationary_phase Use Neutral Alumina adsorption->change_stationary_phase Yes

Caption: Troubleshooting decision tree for column chromatography purification.

References

Validation & Comparative

Mass Spectrometry of Diethyl 1H-imidazole-4,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Diethyl 1H-imidazole-4,5-dicarboxylate and its analogs. The information presented herein is intended to support researchers in identifying and characterizing this and related compounds in complex matrices. The guide includes detailed experimental protocols, comparative data tables, and visualizations of experimental workflows and fragmentation pathways.

Comparative Analysis of Mass Spectrometry Data

The mass spectrometric analysis of this compound and its analogs is crucial for their unambiguous identification and structural elucidation. This section compares the expected mass spectral characteristics of this compound with a commercially available alternative, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, and the parent compound, 1H-imidazole-4,5-dicarboxylic acid.

Quantitative data and expected fragmentation patterns are summarized in the tables below. These values are predicted based on the fragmentation of similar imidazole-containing compounds and dicarboxylic acid esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₉H₁₂N₂O₄212.20213.08185.08, 167.07, 139.04, 112.03, 95.03, 68.03
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateC₁₂H₁₈N₂O₄254.28[1][2]255.13227.13, 209.12, 181.09, 154.08, 137.08, 110.07
1H-imidazole-4,5-dicarboxylic acidC₅H₄N₂O₄156.10[3]157.02139.01, 112.03, 95.03, 68.03

Table 1: Comparison of Molecular Weights and Predicted Key Fragment Ions.

Experimental Protocols

A robust and reliable method for the analysis of this compound and its analogs can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Analysis Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the [M+H]⁺ ion.

  • Collision Energy (for MS/MS): 10-30 eV (ramped)

Visualizations

To further clarify the experimental process and the relationships between the analyzed compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in ACN/Water vortex Vortexing dissolution->vortex filtration Syringe Filtration (0.22 µm) vortex->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Mass Analysis (Full Scan) esi->ms msms Tandem MS (Product Ion Scan) ms->msms extraction Ion Chromatogram Extraction msms->extraction spectrum Mass Spectrum Interpretation extraction->spectrum comparison Comparison with Alternatives spectrum->comparison fragmentation_comparison cluster_target This compound cluster_alternative Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate parent1 [M+H]⁺ m/z 213.08 frag1a Loss of C₂H₄ m/z 185.08 parent1->frag1a frag1b Loss of C₂H₅OH m/z 167.07 parent1->frag1b frag1c Loss of 2 x C₂H₄ m/z 157.05 frag1a->frag1c frag1d Loss of C₂H₄ + C₂H₅OH m/z 139.04 frag1b->frag1d parent2 [M+H]⁺ m/z 255.13 frag2a Loss of C₂H₄ m/z 227.13 parent2->frag2a frag2b Loss of C₃H₇ m/z 212.08 parent2->frag2b frag2c Loss of C₂H₅OH m/z 209.12 parent2->frag2c frag2d Loss of C₂H₄ + C₂H₅OH m/z 181.09 frag2c->frag2d

References

Validating the Structure of Synthesized Diethyl 1H-imidazole-4,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate structural validation of synthesized compounds is a critical step. This guide provides a comparative overview of the analytical techniques used to confirm the structure of Diethyl 1H-imidazole-4,5-dicarboxylate. As a direct experimental comparison, we will use the closely related analogue, Dimethyl 1H-imidazole-4,5-dicarboxylate. This guide outlines the expected data from key analytical methods, presents detailed experimental protocols, and visualizes the workflow for structural validation.

Spectroscopic Data Comparison

The structural elucidation of this compound and its dimethyl analogue relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for these compounds.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound (Predicted) Dimethyl 1H-imidazole-4,5-dicarboxylate (Reported)
Imidazole C2-H~7.9 ppm (s, 1H)~7.9 ppm (s, 1H)
-O-CH₂- (Ethyl)~4.3 ppm (q, 4H, J = 7.1 Hz)-
-CH₃ (Ethyl)~1.3 ppm (t, 6H, J = 7.1 Hz)-
-O-CH₃ (Methyl)-~3.8 ppm (s, 6H)
NHBroad singlet, variable chemical shiftBroad singlet, variable chemical shift

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) Dimethyl 1H-imidazole-4,5-dicarboxylate (Reported)
C=O~162 ppm~163 ppm
C4/C5~138 ppm~138 ppm
C2~137 ppm~137 ppm
-O-CH₂- (Ethyl)~61 ppm-
-O-CH₃ (Methyl)-~52 ppm
-CH₃ (Ethyl)~14 ppm-

Table 3: FTIR Spectral Data Comparison

Assignment This compound (Expected) Dimethyl 1H-imidazole-4,5-dicarboxylate (Expected)
N-H Stretch3100-3000 cm⁻¹ (broad)3100-3000 cm⁻¹ (broad)
C-H Stretch (aromatic)~3150 cm⁻¹~3150 cm⁻¹
C-H Stretch (aliphatic)2980-2850 cm⁻¹2960-2850 cm⁻¹
C=O Stretch (ester)~1720 cm⁻¹~1725 cm⁻¹
C=N Stretch (imidazole)~1670 cm⁻¹~1670 cm⁻¹
C-N Stretch (imidazole)~1380 cm⁻¹[1]~1380 cm⁻¹[1]
C-O Stretch (ester)~1240 cm⁻¹~1230 cm⁻¹

Table 4: Mass Spectrometry Data Comparison

Parameter This compound Dimethyl 1H-imidazole-4,5-dicarboxylate
Molecular FormulaC₉H₁₂N₂O₄C₇H₈N₂O₄
Molecular Weight212.20 g/mol 184.15 g/mol
Expected [M+H]⁺213.0819185.0506

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common route for the synthesis of similar imidazole dicarboxylates involves the condensation of an amidine with a diethyl ester of a dicarbonyl compound.[2]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyramidinium chloride in absolute ethanol.

  • Base Addition : Add triethylamine to the solution at room temperature to liberate the free amidine.

  • Condensation : To this mixture, add Diethyl 2-chloro-3-oxosuccinate dropwise over a period of 20 minutes.[2]

  • Reaction : Stir the reaction mixture at room temperature for 1 hour, followed by heating at 60-70 °C for 5 hours.[2]

  • Workup : After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Structural Validation Protocols
  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.

  • ¹³C NMR Spectroscopy : Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz or 125 MHz.

  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Analyze the sample using electrospray ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis start Starting Materials (Amidine, Diethyl Ester) reaction Condensation Reaction start->reaction workup Workup and Purification reaction->workup product Synthesized Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation comparison Comparison with Expected Data interpretation->comparison confirmation Structure Confirmation comparison->confirmation

References

A Comparative Guide to Diethyl and Dimethyl 1H-imidazole-4,5-dicarboxylate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for their effective use in synthesis. The following table summarizes key properties for both compounds.

PropertyDiethyl 1H-imidazole-4,5-dicarboxylateDimethyl 1H-imidazole-4,5-dicarboxylate
CAS Number 1080-79-1[1]3304-70-9[2]
Molecular Formula C₉H₁₂N₂O₄[1]C₇H₈N₂O₄[2]
Molecular Weight 212.2 g/mol [1]184.15 g/mol [3]
Appearance White crystalline powder[4]White to light brown crystalline powder
Melting Point 210-216 °C[1]Not explicitly found
Boiling Point 357.9±22.0 °C (Predicted)[1]Not explicitly found
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[4]Soluble in some organic solvents like ethanol. Limited solubility in water.[5]

Performance in Synthesis: A Tale of Two Applications

The primary distinction in the application of these two esters lies in the specific bioactive molecules they are used to synthesize.

This compound: A Key Intermediate for Olmesartan

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a derivative of the diethyl ester, is a crucial intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.

Experimental Protocol: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

This protocol describes the condensation reaction to form the imidazole ring.

  • Reactants:

    • Butyramidinium chloride

    • Diethyl 2-chloro-3-oxosuccinate

    • Triethylamine (Et₃N)

    • Absolute ethanol (EtOH)

  • Procedure:

    • Dissolve Butyramidinium chloride in absolute ethanol and add triethylamine at room temperature.

    • Add diethyl 2-chloro-3-oxosuccinate to the solution over a 20-minute period at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour, followed by stirring at 60-70 °C for 5 hours.

    • Evaporate the solvents under vacuum.

    • Add water to the residue and extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the ethyl acetate solutions, dry, and evaporate under reduced pressure to yield the desired product as a white solid.

  • Quantitative Data:

    • Yield: 71%

    • Purity (HPLC): 99.5%

Mechanism of Action of Olmesartan

Olmesartan functions by blocking the AT1 receptor, which prevents the binding of angiotensin II. This inhibition leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.[5]

Olmesartan_Mechanism_of_Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Olmesartan Olmesartan Olmesartan->AT1_Receptor Blocks Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase

Caption: Mechanism of Action of Olmesartan.

Dimethyl 1H-imidazole-4,5-dicarboxylate: A Building Block for Hedgehog Signaling Pathway Inhibitors

Dimethyl 1H-imidazole-4,5-dicarboxylate serves as an intermediate in the synthesis of inhibitors targeting the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer.

While a specific, detailed experimental protocol for the synthesis of a Hedgehog pathway inhibitor using dimethyl 1H-imidazole-4,5-dicarboxylate with quantitative yield data was not found in the reviewed literature, the general workflow for developing such inhibitors is understood.

Experimental Workflow: Synthesis of Hedgehog Pathway Inhibitors

The synthesis of these inhibitors generally involves a multi-step process where the imidazole core, derived from the dimethyl ester, is functionalized to create a molecule that can interact with components of the Hh pathway.

Hedgehog_Inhibitor_Synthesis_Workflow Start Dimethyl 1H-imidazole- 4,5-dicarboxylate Step1 Functionalization of Imidazole Core Start->Step1 Step2 Coupling with Targeting Moiety Step1->Step2 Purification Purification and Characterization Step2->Purification Final_Product Hedgehog Pathway Inhibitor Purification->Final_Product

Caption: General workflow for synthesizing Hedgehog pathway inhibitors.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development. Its aberrant activation in adults can lead to the development of certain cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression. Inhibitors developed from dimethyl 1H-imidazole-4,5-dicarboxylate would aim to disrupt this cascade.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON PTCH_off PTCH SMO_off SMO SUFU_off SUFU GLI_off GLI (Repressor) Target_Genes_off Target Gene Expression OFF Hh Hedgehog Ligand PTCH_on PTCH SMO_on SMO (Active) SUFU_on SUFU GLI_on GLI (Activator) Target_Genes_on Target Gene Expression ON

Caption: Simplified Hedgehog signaling pathway.

Conclusion

Both diethyl and dimethyl 1H-imidazole-4,5-dicarboxylate are valuable reagents in organic synthesis, serving as versatile scaffolds for the construction of complex bioactive molecules. The choice between the two will likely be dictated by the specific synthetic target and the established synthetic routes for that molecule.

  • This compound has a well-documented application in the synthesis of the antihypertensive drug Olmesartan, with a detailed experimental protocol and high reported yield and purity. This makes it a reliable choice for researchers working on analogues of this drug or similar structures.

  • Dimethyl 1H-imidazole-4,5-dicarboxylate is a key building block for inhibitors of the Hedgehog signaling pathway, a significant target in cancer therapy. While a specific, high-yield protocol for a particular inhibitor was not identified, its established use in this area makes it the logical starting point for the development of novel Hh pathway modulators.

Further research directly comparing the reactivity, solubility, and handling characteristics of these two esters in a standardized reaction would be highly beneficial to the scientific community.

References

A Comparative Guide to the Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl 1H-imidazole-4,5-dicarboxylate is a valuable scaffold in medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents. Its versatile structure allows for further functionalization, making it a sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of two prominent methods for the synthesis of this important compound, offering insights into their respective advantages and disadvantages, supported by experimental data.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: From Diethyl Oxalacetate and FormamidineMethod 2: From Diethyl Diaminomaleate and Triethyl Orthoformate
Starting Materials Diethyl oxalacetate, Formamidine acetateDiethyl diaminomaleate, Triethyl orthoformate, Acetic anhydride
Reaction Type CondensationCyclization
Yield ~65%~78%
Reaction Time 4 hours3 hours
Reaction Temperature 110 °C130 °C
Key Advantages Readily available starting materials.Higher reported yield.
Key Disadvantages Moderate yield.Use of acetic anhydride which requires careful handling.

Method 1: Synthesis from Diethyl Oxalacetate and Formamidine

This method represents a classical approach to imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound (diethyl oxalacetate) with an amidine (formamidine). The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the imidazole ring.

Experimental Protocol:
  • A mixture of diethyl oxalacetate (1 mole) and formamidine acetate (1.1 moles) in acetic acid is prepared.

  • The reaction mixture is heated to 110 °C and stirred for 4 hours.

  • After cooling, the mixture is poured into ice water, and the pH is adjusted to 8-9 with a sodium carbonate solution.

  • The precipitated product is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol to yield this compound.

Method 2: Synthesis from Diethyl Diaminomaleate and Triethyl Orthoformate

This approach utilizes the cyclization of a 1,2-diaminoalkene (diethyl diaminomaleate) with a one-carbon synthon (triethyl orthoformate) to construct the imidazole ring. Acetic anhydride is employed as a dehydrating agent to facilitate the cyclization.

Experimental Protocol:
  • A solution of diethyl diaminomaleate (1 mole) in triethyl orthoformate (3 moles) is prepared.

  • Acetic anhydride (1.5 moles) is added dropwise to the solution while maintaining the temperature below 30 °C.

  • The reaction mixture is then heated to 130 °C and refluxed for 3 hours.

  • The excess triethyl orthoformate and other volatile components are removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford this compound.

Logical Workflow of Synthesis Methods

The following diagram illustrates the distinct pathways of the two described synthesis methods.

Synthesis_Comparison cluster_0 Method 1 cluster_1 Method 2 A1 Diethyl Oxalacetate C1 Condensation (Acetic Acid, 110°C, 4h) A1->C1 B1 Formamidine Acetate B1->C1 D1 This compound (Yield: ~65%) C1->D1 A2 Diethyl Diaminomaleate C2 Cyclization (Acetic Anhydride, 130°C, 3h) A2->C2 B2 Triethyl Orthoformate B2->C2 D2 This compound (Yield: ~78%) C2->D2

Caption: Comparative workflow of two synthesis methods for this compound.

Conclusion

Both presented methods offer viable routes for the synthesis of this compound. The choice of method will likely depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired yield, and scale of the reaction. Method 2, the cyclization of diethyl diaminomaleate, offers a higher reported yield, which may be advantageous for large-scale production. However, Method 1, the condensation of diethyl oxalacetate, utilizes more common and potentially less hazardous reagents. Researchers should carefully consider these factors when selecting a synthetic strategy.

A Comparative Guide to the Biological Activity of Diethyl 1H-imidazole-4,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of Diethyl 1H-imidazole-4,5-dicarboxylate have emerged as a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of these derivatives, focusing on their antimicrobial and anticancer properties, supported by experimental data from peer-reviewed studies.

Comparative Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. Variations in these substituents can modulate the compound's potency and spectrum of activity.

Anticancer Activity

Recent studies have highlighted the potential of N-substituted imidazole-4-carboxylate derivatives as potent anticancer agents. The substitution at the N-1 position of the imidazole ring plays a crucial role in determining the cytotoxic activity against various cancer cell lines. A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates demonstrated that the length of the alkyl chain at the N-1 position significantly impacts their antiproliferative effects.[1]

Table 1: In Vitro Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives (IC₅₀ in µM) [1]

Derivative (Substituent at N-1)HeLa (Cervical)HT-29 (Colon)HCT-15 (Colon)A549 (Lung)MDA-MB-231 (Breast)
5a (n-Hexyl)15.32 ± 0.1118.45 ± 0.23> 50> 50> 50
5b (n-Octyl)8.76 ± 0.0810.21 ± 0.1525.67 ± 0.3431.89 ± 0.4145.12 ± 0.56
5c (n-Decyl)3.45 ± 0.045.67 ± 0.0912.87 ± 0.1818.98 ± 0.2728.76 ± 0.39
5d (n-Undecyl)1.89 ± 0.032.78 ± 0.058.98 ± 0.1212.45 ± 0.1919.87 ± 0.28
5e (n-Dodecyl)0.737 ± 0.05 1.194 ± 0.02 4.56 ± 0.077.89 ± 0.1110.23 ± 0.16

Data presented as mean ± standard deviation.

The results indicate a clear structure-activity relationship, with the anticancer activity increasing with the length of the n-alkyl chain at the N-1 position. Derivative 5e , with a dodecyl substituent, exhibited the most potent activity, particularly against HeLa and HT-29 cell lines.[1] Further investigations revealed that this compound inhibits tumor cell colony formation and migration and induces apoptosis.[1]

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents.[2][3][4] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5] The antimicrobial spectrum and potency of this compound derivatives can be tuned by introducing different pharmacophores.

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Imidazole Derivatives (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)MRSA (ATCC 43300)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 1744)Acinetobacter baumannii (ATCC 747)
HL1 78.12156.25312.56251250
HL2 156.25312.562512502500
Vancomycin 0.6251.25---
Ciprofloxacin 0.3120.6250.0780.1560.312

HL1: 1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)naphthalen-2-ol HL2: 1-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol

The data demonstrates that these imidazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, although with higher MIC values compared to the standard antibiotics, vancomycin and ciprofloxacin.[2]

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

A general method for the synthesis of N-substituted imidazole derivatives involves the reaction of a primary amine with a suitable imidazole precursor. For instance, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles can be achieved in two steps: first, the condensation of benzoin with thiourea to form 4,5-diphenyl-1H-imidazol-2-thiol, followed by coupling with an appropriate benzyl bromide derivative.[6]

Synthesis_Workflow Benzoin Benzoin Step1 Condensation (DMF, 150°C) Benzoin->Step1 Thiourea Thiourea Thiourea->Step1 ImidazoleThiol 4,5-diphenyl-1H- imidazol-2-thiol Step1->ImidazoleThiol Step2 Coupling (Ethanol, Reflux) ImidazoleThiol->Step2 BenzylBromide Substituted Benzyl Bromide BenzylBromide->Step2 FinalProduct 2-(benzylthio)-4,5-diphenyl- 1H-imidazole Derivatives Step2->FinalProduct

General synthetic route for 2-thio-substituted imidazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTS Assay)

The antiproliferative activity of the compounds is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The biological effects of imidazole derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Antimicrobial Mechanism of Action

Imidazole-based antimicrobial agents can exert their effects through multiple mechanisms. A common pathway involves the disruption of the microbial cell membrane's integrity, leading to the leakage of essential cellular components and ultimately cell death.[5] Another key mechanism, particularly in fungi, is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

Antimicrobial_Pathway cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition (Fungi) Imidazole_Membrane Imidazole Derivative Membrane Microbial Cell Membrane Imidazole_Membrane->Membrane Intercalation Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath_Membrane Cell Death Leakage->CellDeath_Membrane Imidazole_Enzyme Imidazole Derivative Enzyme Lanosterol 14α-demethylase Imidazole_Enzyme->Enzyme Inhibition Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol MembraneIntegrity Compromised Cell Membrane Integrity Ergosterol->MembraneIntegrity CellDeath_Enzyme Cell Death MembraneIntegrity->CellDeath_Enzyme Anticancer_Pathway Imidazole Imidazole-4,5-dicarboxamide Derivative CDK2 Cyclin-Dependent Kinase 2 (CDK2) Imidazole->CDK2 Inhibition CellCycle G1/S Phase Progression CDK2->CellCycle Apoptosis Apoptosis CDK2->Apoptosis Proliferation Cancer Cell Proliferation CellCycle->Proliferation Proliferation->Apoptosis Induction

References

A Comparative Guide to the Characterization of Diethyl 1H-imidazole-4,5-dicarboxylate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Diethyl 1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug Olmesartan Medoxomil. Understanding and controlling impurities is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Introduction to Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of any unwanted substances present in a drug substance. These impurities can originate from starting materials, by-products of the synthesis, degradation of the final product, or reagents and solvents used in the manufacturing process. Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the control of impurities in pharmaceuticals.

In the context of this compound, particularly the 2-propyl substituted analogue which is a key intermediate for Olmesartan, several potential impurities can arise. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials and intermediates, by-products from side reactions, and reagents.

  • Degradation Products: Formed due to the degradation of the this compound molecule under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.

This guide will focus on the analytical techniques used to detect, identify, and quantify these impurities, providing a comparative overview of their performance.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for effective impurity profiling. The most commonly employed methods for the analysis of this compound and its impurities are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths Limitations Primary Application for this compound
HPLC-UV Separation based on polarity, with detection via UV absorbance.High resolution, excellent quantitative accuracy, robust and reproducible.Requires chromophores for detection. Limited structural information.Quantitative analysis of known impurities and main component purity.[1][2]
LC-MS/MS Combines HPLC separation with mass spectrometric detection.High sensitivity and selectivity, provides molecular weight and structural information for unknown impurity identification.More complex instrumentation, potential for matrix effects and ion suppression.Identification and structural elucidation of unknown process-related impurities and degradation products.
GC-MS Separation of volatile compounds with mass spectrometric detection.High sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile compounds like dicarboxylic acids without derivatization.Analysis of residual solvents and other volatile impurities from the synthesis.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.Definitive structural confirmation of isolated impurities and characterization of the main component.

Common Impurities in this compound Synthesis

The synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, an important analogue, often involves the condensation of butyramidinium chloride with a diethyl oxosuccinate derivative.[1] Potential impurities can arise from this and subsequent steps in the synthesis of the final API, Olmesartan.

Impurity Type Potential Impurity Name/Structure Origin
Starting Material Diethyl 2-chloro-3-oxosuccinateUnreacted starting material from the condensation reaction.[1]
Starting Material Butyramidinium chlorideUnreacted starting material from the condensation reaction.[1]
Side-Product 4-(1-Methoxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl EsterFormed during a Grignard reaction step in the synthesis of an Olmesartan intermediate.[3]
Side-Product Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylateA potential by-product from the Grignard reaction with residual starting materials or alternative reaction pathways.[3]
Regioisomer N-3 regioisomeric impurity of Trityl olmesartan ethyl esterArises from the N-alkylation reaction on the imidazole ring, where alkylation occurs at the N-3 position instead of the desired N-1 position.[4]

Experimental Protocols

HPLC-UV Method for Purity and Impurity Quantification

This protocol is a representative method for the analysis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and its related substances.

  • Column: Symmetry C18, 150 mm × 4.6 mm, 5µm particle size.[2]

  • Mobile Phase A: Phosphate buffer.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[5]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.[2]

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (as per ICH Q1B guidelines).[2]

After exposure to the stress conditions, the samples are diluted and analyzed by the developed HPLC-UV and LC-MS methods to identify and quantify the degradation products.

Visualizations

Experimental Workflow for Impurity Characterization

G Workflow for Impurity Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation GC_MS GC-MS Analysis (for residual solvents) Sample->GC_MS Volatile Impurities HPLC_UV HPLC-UV Analysis Forced_Degradation->HPLC_UV Purity & Degradation Profile LC_MS LC-MS/MS Analysis Forced_Degradation->LC_MS Impurity Identification Quantification Quantification of Impurities HPLC_UV->Quantification Identification Identification of Unknowns LC_MS->Identification Structure_Elucidation Structure Elucidation Identification->Structure_Elucidation NMR_FTIR NMR / FT-IR for Confirmation Structure_Elucidation->NMR_FTIR Definitive Structure

Caption: A logical workflow for the comprehensive characterization of impurities.

Decision Tree for Analytical Method Selection

G Decision Tree for Analytical Method Selection Start Start: Impurity Analysis Required Q1 Is the goal to quantify known impurities? Start->Q1 A1_Yes Use Validated HPLC-UV Method Q1->A1_Yes Yes Q2 Are there unknown peaks in the chromatogram? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform LC-MS/MS Analysis Q2->A2_Yes Yes Q4 Is analysis of residual solvents required? Q2->Q4 No Q3 Is definitive structural confirmation needed? A2_Yes->Q3 A3_Yes Isolate Impurity and use NMR/FT-IR Q3->A3_Yes Yes Q3->Q4 No A3_Yes->Q4 A4_Yes Use GC-MS Method Q4->A4_Yes Yes End End of Analysis Q4->End No A4_Yes->End

Caption: A decision tree to guide the selection of the appropriate analytical technique.

References

A Comparative Analysis of Diethyl 1H-imidazole-4,5-dicarboxylate and Other Alkyl Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Diethyl 1H-imidazole-4,5-dicarboxylate and its homologous alkyl dicarboxylates, including dimethyl, dipropyl, and dibutyl esters. The imidazole-4,5-dicarboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The nature of the alkyl ester groups can significantly influence the physicochemical properties and reactivity of these molecules, thereby impacting their suitability for various synthetic pathways and their pharmacokinetic profiles.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of various dialkyl 1H-imidazole-4,5-dicarboxylates. While experimental data for all homologues is not consistently available, this compilation provides a comparative framework.

PropertyDimethyl 1H-imidazole-4,5-dicarboxylateThis compoundDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
CAS Number 3304-70-91080-79-1144689-94-1
Molecular Formula C₇H₈N₂O₄C₉H₁₂N₂O₄C₁₂H₁₈N₂O₄
Molecular Weight 184.15 g/mol 212.20 g/mol 254.28 g/mol
Melting Point 197-201 °C[1]210-216 °C82-84 °C[2]
Boiling Point Not available357.9±22.0 °C (Predicted)Not available
Purity >98.0% (HPLC)[3]min 98%Not specified
Appearance White to Almost white powder to crystal[3]SolidWhite solid[2]

Synthesis and Experimental Protocols

The synthesis of dialkyl 1H-imidazole-4,5-dicarboxylates can be achieved through various synthetic routes. A common method involves the esterification of imidazole-4,5-dicarboxylic acid. Another approach is the direct synthesis from appropriate starting materials. Below are detailed and generalized experimental protocols.

Detailed Experimental Protocol: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[2]

This protocol describes the synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate via the condensation of butyramidinium chloride and diethyl 2-chloro-3-oxosuccinate.

Materials:

  • Butyramidinium chloride

  • Absolute ethanol

  • Triethylamine (Et₃N)

  • Diethyl 2-chloro-3-oxosuccinate

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve butyramidinium chloride (4g, 32.6mmol) in absolute ethanol (20mL) and add Et₃N (4.6mL) at room temperature.

  • Add Diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) to the solution at room temperature over a 20-minute period.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C and stir for an additional 5 hours.

  • Evaporate the solvents under vacuum.

  • Add water (40mL) to the residue.

  • Extract the mixture with EtOAc (3 x 30mL).

  • Combine the organic layers, dry them, and evaporate the solvent under reduced pressure to yield the desired product as a white solid.

Yield: 6.5g (71%)

Generalized Experimental Protocol for the Synthesis of Dialkyl 1H-imidazole-4,5-dicarboxylates

This generalized protocol is based on the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-alkylbenzimidazoles, which can then be esterified.[4]

Step 1: Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Alkylbenzimidazole 2-Alkylbenzimidazole Dissolution Dissolution in H₂SO₄ Alkylbenzimidazole->Dissolution H2SO4 Conc. H₂SO₄ H2SO4->Dissolution H2O2 H₂O₂ (aq) Oxidation Oxidation with H₂O₂ H2O2->Oxidation Dissolution->Oxidation Precipitation Precipitation on Ice Oxidation->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying DicarboxylicAcid 2-Alkyl-1H-imidazole- 4,5-dicarboxylic Acid Drying->DicarboxylicAcid

Caption: General workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Procedure:

  • Dissolution: Dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid.

  • Oxidation: Add hydrogen peroxide dropwise to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto ice to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Esterification

The resulting dicarboxylic acid can be esterified using standard methods, such as Fischer esterification, by refluxing the dicarboxylic acid in the corresponding alcohol (methanol, ethanol, propanol, or butanol) with a catalytic amount of strong acid (e.g., sulfuric acid).

Biological Activity and Applications

Derivatives of imidazole-4,5-dicarboxylic acid are of significant interest in drug discovery. The nature of the alkyl ester can influence the compound's lipophilicity and, consequently, its pharmacokinetic properties.

  • Antihypertensive Agents: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure.[2]

  • Antimicrobial Agents: Imidazole derivatives have shown potential antibacterial and antifungal activities by interfering with microbial DNA replication, cell wall synthesis, and cell membrane integrity.[5]

  • Neurological Disorders: Some derivatives have been investigated as modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[6]

The workflow for evaluating the biological potential of these compounds is illustrated below.

BiologicalEvaluation cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of Alkyl Imidazole Dicarboxylates InVitro In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial) Synthesis->InVitro InVivo In Vivo Models (e.g., Animal Models of Disease) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR ADMET ADMET Profiling InVivo->ADMET Lead Lead Compound Identification SAR->Lead ADMET->Lead

Caption: Logical pathway for the biological evaluation of imidazole dicarboxylates.

Conclusion

This compound and its alkyl homologues are valuable building blocks in medicinal chemistry. The choice of the alkyl ester can influence the compound's physical properties and its utility in the synthesis of bioactive molecules. While a direct, comprehensive comparison of all properties across the homologous series is limited by the availability of experimental data, this guide provides a foundational understanding of their synthesis, properties, and potential applications. Further research is warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of this versatile chemical scaffold.

References

Safety Operating Guide

Proper Disposal of Diethyl 1H-imidazole-4,5-dicarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Diethyl 1H-imidazole-4,5-dicarboxylate is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. The following protocols are based on general laboratory safety standards and information from safety data sheets (SDS) for similar chemical structures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat. All handling of this compound waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure this compound and solutions containing it must be collected as hazardous waste.[1]

  • Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.[2][3] Specifically, keep it segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]

2. Waste Collection and Containerization:

  • Collect waste in a designated, sealable, and airtight container that is compatible with the chemical.[1] Glass or polyethylene containers are generally suitable.[5]

  • The container should be in good condition, free from leaks or external residue.[2][6]

  • For liquid waste, fill the container to no more than 75-80% of its capacity to allow for expansion and prevent spills.[3][7]

  • For solid waste, carefully sweep or shovel the material into a suitable container, avoiding dust formation.[8][9][10]

3. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][5]

  • Include the date when waste was first added to the container.[5]

  • Ensure the label is securely attached and facing forward for easy identification.[5]

4. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11][8]

  • Store the container in a designated and secured waste accumulation area, such as a flammables cabinet if appropriate, and within secondary containment trays.[2][5]

5. Final Disposal:

  • The disposal of this compound must be handled by a licensed professional waste disposal service or an approved waste disposal plant.[8][10][12]

  • Do not pour this chemical down the sink or dispose of it as general waste.[2][7]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[1]

6. Decontamination and Spill Cleanup:

  • Any materials used for cleaning up spills of this compound, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.[11]

  • Contaminated clothing should be removed immediately and washed before reuse.[8][12]

  • Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation and Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Is the waste container appropriate? (Compatible, Sealable, Good Condition) A->B C Select and prepare a suitable waste container B->C No D Collect waste in the designated container (Solid or Liquid) B->D  Yes C->D E Label container with 'Hazardous Waste' and chemical name D->E F Store sealed container in a designated, secure, and well-ventilated area E->F G Ensure segregation from incompatible materials (e.g., strong oxidizers, acids) F->G H Is the container full or ready for disposal? G->H H->F No, continue collection I Arrange for pickup by a licensed waste disposal service H->I  Yes J Document waste disposal as per institutional protocol I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl 1H-imidazole-4,5-dicarboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for the closely related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, and general safety protocols for imidazole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Situation Required Personal Protective Equipment (PPE)
Routine Handling (e.g., weighing, preparing solutions) - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. - Body Protection: Fully-buttoned laboratory coat.
Risk of Splashing or Aerosol Generation - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Nitrile gloves. - Body Protection: Chemical-resistant apron or gown over a laboratory coat. - Respiratory Protection: Use of a certified laboratory chemical fume hood is mandatory.
Emergency (e.g., large spill) - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Body Protection: Chemical-resistant suit. - Respiratory Protection: Self-contained breathing apparatus (SCBA).
Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store the compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3]

Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[2]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.

Immediate First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the initial first aid steps.

Exposure Route First Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][4] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Visual Safety Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_start Don Appropriate PPE prep_hood Work in a Certified Fume Hood prep_start->prep_hood handle_weigh Weigh Compound Carefully prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose final_remove_ppe Remove PPE Correctly cleanup_dispose->final_remove_ppe final_wash Wash Hands Thoroughly final_remove_ppe->final_wash

Caption: Safe handling workflow for this compound.

EmergencyResponseFlowchart cluster_actions Immediate Actions cluster_response Response exposure Exposure Occurs remove Remove from Exposure Source exposure->remove flush Flush Affected Area (Eyes/Skin) remove->flush Skin/Eye Contact fresh_air Move to Fresh Air (Inhalation) remove->fresh_air Inhalation alert Alert Supervisor / Safety Officer flush->alert fresh_air->alert sds Consult SDS for Specifics alert->sds medical Seek Immediate Medical Attention sds->medical

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.